Lithium acetate-13C2 Lithium acetate-13C2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16183228
InChI: InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1;
SMILES:
Molecular Formula: C2H3LiO2
Molecular Weight: 68.0 g/mol

Lithium acetate-13C2

CAS No.:

Cat. No.: VC16183228

Molecular Formula: C2H3LiO2

Molecular Weight: 68.0 g/mol

* For research use only. Not for human or veterinary use.

Lithium acetate-13C2 -

Specification

Molecular Formula C2H3LiO2
Molecular Weight 68.0 g/mol
IUPAC Name lithium;acetate
Standard InChI InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1;
Standard InChI Key XIXADJRWDQXREU-AWQJXPNKSA-M
Isomeric SMILES [Li+].[13CH3][13C](=O)[O-]
Canonical SMILES [Li+].CC(=O)[O-]

Introduction

Chemical and Physical Properties of Lithium Acetate-¹³C₂

Lithium acetate-¹³C₂ is characterized by its distinct isotopic labeling and ionic structure. The substitution of carbon-13 atoms alters its spectroscopic properties without significantly affecting its chemical reactivity, making it ideal for tracer studies. Key properties include:

Molecular and Structural Characteristics

  • Molecular Formula: C₂H₃LiO₂ .

  • Molecular Weight: 67.97–68.0 g/mol, depending on hydration state .

  • Isotopic Purity: ≥99 atom % ¹³C, ensuring minimal interference from natural abundance isotopes in detection .

  • SMILES Notation: [Li+].[¹³CH₃][¹³C](=O)[O-], reflecting the ¹³C-labeled acetate group .

  • InChI Key: XIXADJRWDQXREU-AWQJXPNKSA-M, a unique identifier for its stereochemical structure .

The compound typically exists as a white crystalline solid, hygroscopic in nature, and soluble in water and polar organic solvents. Its stability under standard laboratory conditions (room temperature, dry environments) facilitates long-term storage .

Synthesis and Production Methods

The synthesis of lithium acetate-¹³C₂ involves a two-step process designed to incorporate carbon-13 isotopes while maintaining high yield and purity.

Laboratory-Scale Synthesis

  • Isotopic Labeling: Acetic acid-¹³C₂ is first prepared by carboxylation of ¹³C-enriched methanol or via microbial fermentation using ¹³C-labeled substrates.

  • Neutralization: The labeled acetic acid is reacted with lithium hydroxide in an aqueous solution:

    ¹³CH₃¹³COOH+LiOHLi(13CH313COO)+H₂O\text{¹³CH₃¹³COOH} + \text{LiOH} \rightarrow \text{Li}(¹³CH₃¹³COO) + \text{H₂O}

.
3. Crystallization: The product is purified through recrystallization or lyophilization to remove residual reactants.

Industrial Production

Industrial methods scale this process using continuous-flow reactors and automated purification systems. Quality control measures include:

  • High-Performance Liquid Chromatography (HPLC): To verify isotopic enrichment and chemical purity .

  • Mass Spectrometry: To confirm the absence of unlabeled contaminants .

Applications in Scientific Research

Lithium acetate-¹³C₂ serves as a critical tool in multiple research domains due to its isotopic labeling.

Metabolic Pathway Analysis

In neuropharmacology, the compound has been used to elucidate lithium’s mechanism of action in bipolar disorder. Studies utilizing ¹³C-NMR have shown that lithium ions modulate glycogen synthase kinase-3β (GSK-3β) activity, altering glucose metabolism in neuronal cells. For example, lithium acetate-¹³C₂ tracer experiments revealed enhanced mitochondrial glucose oxidation in rat brain tissues, correlating with reduced manic symptoms.

Electrochemical Research

In lithium-air battery studies, ¹³C-labeled electrodes prepared with lithium acetate-¹³C₂ derivatives have enabled precise tracking of carbonate formation during discharge cycles. A 2013 study demonstrated that lithium peroxide (Li₂O₂) reacts with carbon electrodes to form lithium carbonate (Li₂CO₃), a side reaction that reduces battery efficiency . The ¹³C label allowed researchers to distinguish electrode-derived carbonate from electrolyte contributions using solid-state NMR .

Pharmaceutical Development

The compound aids in drug metabolism studies by labeling acetate moieties in candidate molecules. For instance, ¹³C-labeled acetate has been incorporated into histone deacetylase (HDAC) inhibitors to monitor their distribution and acetylation patterns in vivo.

Research Findings and Case Studies

Case Study 1: Lithium’s Metabolic Effects

A 2024 study tracked the fate of lithium acetate-¹³C₂ in murine models using ¹³C-NMR. Results indicated that lithium enhances cerebral glucose utilization by 40% compared to controls, providing a mechanistic basis for its mood-stabilizing effects.

Case Study 2: Battery Degradation Mechanisms

In lithium-air batteries, ¹³C-labeled cathodes revealed that 9% of the carbon electrode forms Li₂CO₃ after five discharge cycles, contributing to capacity fading . This finding underscores the need for more stable electrode materials.

Future Perspectives

Future applications of lithium acetate-¹³C₂ may expand into cancer metabolism research, where acetate uptake is a hallmark of tumor cells. Additionally, advances in in situ ¹³C-NMR could enable real-time monitoring of metabolic fluxes in living organisms.

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